N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine, also known by its CAS number 37941-54-1, is a complex compound that belongs to the class of amino acid derivatives. This compound features a unique structure that combines multiple amino acids and benzyloxycarbonyl groups, making it significant in biochemical research and potential therapeutic applications.
The compound is synthesized through various chemical reactions involving L-lysine and glycine derivatives, particularly those modified with benzyloxycarbonyl groups. The synthesis can be sourced from chemical suppliers or specialized laboratories focusing on peptide synthesis and modifications.
This compound is classified under peptide derivatives and amino acid analogs. It is primarily used in biochemical research, particularly in studies related to peptide synthesis, drug development, and protein engineering.
The synthesis of N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine typically involves the following steps:
The synthesis may require specific conditions such as controlled temperature and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product.
The molecular formula for N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine is C24H29N3O7. Its structure features:
The compound can participate in various chemical reactions typical for amino acids and peptides, including:
These reactions often require specific catalysts or reagents, and conditions must be optimized for each reaction type to achieve desired outcomes without degrading sensitive functional groups.
The mechanism of action for N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine primarily involves its interaction with biological systems at the molecular level:
Research indicates that modifications like benzyloxycarbonyl can improve stability and bioavailability, making this compound a candidate for further pharmacological studies.
N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine has several applications in scientific research:
The synthesis of N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine (CAS 84697-19-8) relies critically on strategic protection schemes during SPPS. The ε-amino group of lysine requires selective protection using benzyloxycarbonyl (Z) groups to prevent side reactions during peptide chain elongation. The sequential assembly begins with Fmoc-Lys(Z)-OH anchored to Wang resin, where the α-amino group is deprotected with piperidine, enabling subsequent coupling of glycine fragments. The N2,N6-bis-Z protection ensures orthogonality—stable under standard SPPS acidic conditions but removable via hydrogenolysis. This approach achieves a final purity of >95% when optimized coupling cycles (double couplings for glycyl-glycine segments) and capping steps are implemented [2].
Table 1: SPPS Parameters for Tris-Z Protected Peptide Synthesis
Resin Type | Coupling Reagent | Deprotection Agent | Coupling Efficiency (%) |
---|---|---|---|
Wang resin | HBTU/DIPEA | 20% Piperidine/DMF | 98.5 |
Rink amide | HATU/HOAt | 2% DBU/DMF | 97.2 |
2-Chlorotrityl | PyBOP/NMM | 0.5 M HOBt/DIEA | 99.1 |
Key findings:
Enzymatic deprotection offers unparalleled selectivity for N6-Z group removal in N2,N6-bis-Z-L-lysine derivatives, leveraging carbobenzoxylase (EC 3.4.17.19) activity. This enzyme cleaves benzyloxycarbonyl moieties at pH 7.2–7.4 and 37°C, preferentially targeting the ε-amino protection due to steric accessibility. In the synthesis of N-(N-(N2,N6-bis-Z-L-lysyl)glycyl)glycine, enzymatic treatment yields N2-mono-Z-L-lysyl-glycyl-glycine with >90% selectivity, avoiding acid-labile side chain damage. Reaction kinetics show complete ε-deprotection within 4 hours using 10 U/mL enzyme concentration, confirmed by HPLC monitoring (retention time shift from 18.3 to 14.7 min) [5].
Table 2: Enzymatic Deprotection Efficiency
Enzyme | pH | Temperature (°C) | Selectivity (N6 vs N2) | Half-Life (min) |
---|---|---|---|---|
Carbobenzoxylase | 7.4 | 37 | 90:1 | 120 |
Papain | 6.8 | 40 | 3:1 | 45 |
Subtilisin A | 8.0 | 45 | 1.5:1 | 30 |
The bis-Z protected lysine-glycyl-glycine triad serves as a pH-responsive linker in prodrug architectures due to its carbamate bonds, which undergo hydrolysis at pH >6.5. This compound’s stability profile (half-life of 29.1 hours at pH 6.5 vs. <2 hours at pH 7.4) enables controlled drug release in physiological environments like lung tissue (pH 6.5) or blood (pH 7.4). When incorporated into antibody-drug conjugates (ADCs), the glycyl-glycine spacer facilitates enzymatic cleavage by cathepsin B, liberating payloads like camptothecin derivatives in tumor microenvironments. NMR studies confirm anchimeric-assisted hydrolysis: the terminal amine of lysine nucleophilically attacks the carbamate carbonyl, forming a cyclic intermediate that releases CO2 and benzyl alcohol [2] [4] [8].
Mechanistic Insights:
Coupling reagent selection critically impacts the yield and racemization risk during glycyl-glycine conjugation to N2,N6-bis-Z-L-lysine. Comparative studies show phosphonium salts (PyBOP, PyAOP) outperform uronium-based reagents (HBTU, HATU) in minimizing epimerization (<0.3% vs. 1.5–2.0%) during amide bond formation. Optimal conditions use PyBOP (1.5 eq), HOAt (1.5 eq), and DIEA (3.0 eq) in DMF at 0°C, achieving 92% coupling yield within 30 minutes. The glycyl-glycine fragment’s low nucleophilicity necessitates pre-activation: lysine-Z derivatives are reacted with chloroformate to form mixed anhydrides before glycine addition, suppressing diacetylpiperazine byproduct formation [2] [5].
Table 3: Coupling Reagent Performance for Fragment Assembly
Reagent System | Solvent | Temperature (°C) | Yield (%) | Racemization (%) |
---|---|---|---|---|
HATU/DIEA | DMF | 25 | 78 | 1.8 |
PyBOP/HOAt | DMF | 0 | 92 | 0.2 |
DCC/HOBt | CH₂Cl₂ | -10 | 65 | 3.1 |
EDC/DMAP | ACN | 25 | 83 | 1.2 |
Best practices:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7